molecular formula C24H25N3O6 B7700334 6-Methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol

6-Methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol

Cat. No.: B7700334
M. Wt: 451.5 g/mol
InChI Key: JTQXZIQFISRYBK-UHFFFAOYSA-N
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Description

6-Methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol is a complex organic compound that features a quinoline core substituted with a methoxy group and a 1,2,4-oxadiazole ring. The presence of the 3,4,5-triethoxyphenyl group adds to its structural complexity and potential bioactivity. This compound is of interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol typically involves multi-step organic synthesis

    Formation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of Oxadiazole Ring: The 1,2,4-oxadiazole ring can be introduced through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Functionalization with Triethoxyphenyl Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and ethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to the formation of amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or chloromethane (CH₃Cl) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxyquinoline carboxylic acid, while reduction of the oxadiazole ring can produce quinoline amines.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with various biomolecules.

    Material Science: The compound’s structural properties may be explored for the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 6-Methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol involves its interaction with specific molecular targets. The compound may exert its effects by:

    Inhibiting Enzymes: It can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are involved in cell proliferation and survival.

    Modulating Receptors: The compound may interact with receptors like P-glycoprotein (P-gp) and platelet-derived growth factor receptor β, affecting cellular signaling pathways.

    Inducing Apoptosis: By targeting specific pathways, the compound can induce apoptosis in cancer cells, making it a potential anti-cancer agent.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxyphenyl Derivatives: Compounds like colchicine and podophyllotoxin share the trimethoxyphenyl group and exhibit similar bioactivities.

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which have a quinoline core, are known for their anti-malarial properties.

Uniqueness

6-Methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]quinolin-2-ol is unique due to the combination of the quinoline core, oxadiazole ring, and triethoxyphenyl group. This unique structure imparts distinct pharmacological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

6-methoxy-3-[5-(3,4,5-triethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O6/c1-5-30-19-12-15(13-20(31-6-2)21(19)32-7-3)24-26-22(27-33-24)17-11-14-10-16(29-4)8-9-18(14)25-23(17)28/h8-13H,5-7H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTQXZIQFISRYBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C2=NC(=NO2)C3=CC4=C(C=CC(=C4)OC)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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